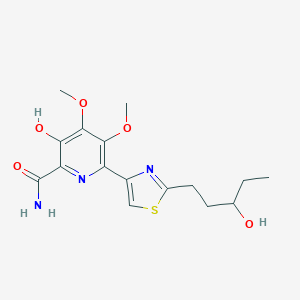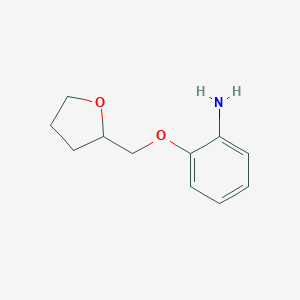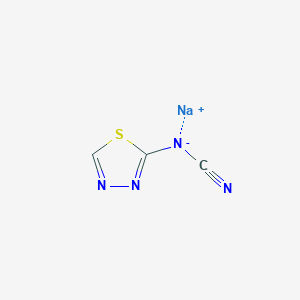
1,3,4-Thiadiazol-2-ylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-ylcyanamide, also known as TCAN, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. TCAN is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-ylcyanamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1,3,4-Thiadiazol-2-ylcyanamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 1,3,4-Thiadiazol-2-ylcyanamide has also been investigated for its potential as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria. In addition, 1,3,4-Thiadiazol-2-ylcyanamide has been shown to exhibit insecticidal and herbicidal activities, making it a potential candidate for agricultural applications.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell growth and survival. 1,3,4-Thiadiazol-2-ylcyanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. 1,3,4-Thiadiazol-2-ylcyanamide also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, 1,3,4-Thiadiazol-2-ylcyanamide has been shown to induce oxidative stress and DNA damage, which may contribute to its anticancer and antimicrobial activities.
Efectos Bioquímicos Y Fisiológicos
1,3,4-Thiadiazol-2-ylcyanamide exhibits a wide range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 1,3,4-Thiadiazol-2-ylcyanamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. 1,3,4-Thiadiazol-2-ylcyanamide also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In bacteria, 1,3,4-Thiadiazol-2-ylcyanamide disrupts cell membrane integrity and inhibits protein synthesis, leading to cell death. In insects, 1,3,4-Thiadiazol-2-ylcyanamide acts as a neurotoxin, disrupting the nervous system and causing paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,4-Thiadiazol-2-ylcyanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 1,3,4-Thiadiazol-2-ylcyanamide also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its applicability in certain experiments. Furthermore, 1,3,4-Thiadiazol-2-ylcyanamide may exhibit different biological activities depending on the experimental conditions, such as the cell type, concentration, and exposure time.
Direcciones Futuras
There are several future directions for 1,3,4-Thiadiazol-2-ylcyanamide research, including:
1. Investigating the structure-activity relationship of 1,3,4-Thiadiazol-2-ylcyanamide derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of 1,3,4-Thiadiazol-2-ylcyanamide in vivo to evaluate its potential as a therapeutic agent.
3. Exploring the mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide in more detail to identify new targets and pathways that may be relevant for drug discovery.
4. Developing new formulations and delivery methods for 1,3,4-Thiadiazol-2-ylcyanamide to improve its solubility and bioavailability.
5. Investigating the potential of 1,3,4-Thiadiazol-2-ylcyanamide as a lead compound for the development of new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Conclusion:
In conclusion, 1,3,4-Thiadiazol-2-ylcyanamide is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development. 1,3,4-Thiadiazol-2-ylcyanamide has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. Although the mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide is not fully understood, several studies have suggested that it targets multiple signaling pathways involved in cell growth and survival. There are several future directions for 1,3,4-Thiadiazol-2-ylcyanamide research, including investigating the structure-activity relationship of 1,3,4-Thiadiazol-2-ylcyanamide derivatives, studying the pharmacokinetics and pharmacodynamics of 1,3,4-Thiadiazol-2-ylcyanamide in vivo, and developing new formulations and delivery methods for 1,3,4-Thiadiazol-2-ylcyanamide.
Métodos De Síntesis
1,3,4-Thiadiazol-2-ylcyanamide can be synthesized by reacting cyanamide with thiocarboxylic acid or its derivatives under acidic conditions. The reaction mechanism involves the formation of an intermediate thioamide, which then undergoes cyclization to form the thiadiazole ring. The yield and purity of 1,3,4-Thiadiazol-2-ylcyanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
Número CAS |
111393-93-2 |
|---|---|
Nombre del producto |
1,3,4-Thiadiazol-2-ylcyanamide |
Fórmula molecular |
C3HN4NaS |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
sodium;cyano(1,3,4-thiadiazol-2-yl)azanide |
InChI |
InChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1 |
Clave InChI |
PMAKDNHZVBVWFM-UHFFFAOYSA-N |
SMILES isomérico |
C1=NN=C(S1)N=C=[N-].[Na+] |
SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
SMILES canónico |
C1=NN=C(S1)[N-]C#N.[Na+] |
Otros números CAS |
111393-93-2 |
Sinónimos |
1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
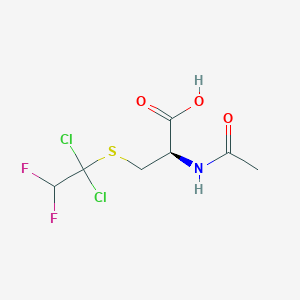
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
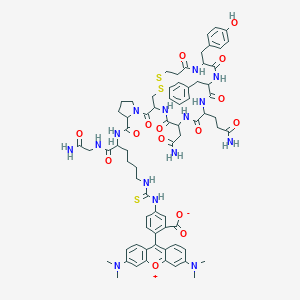
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
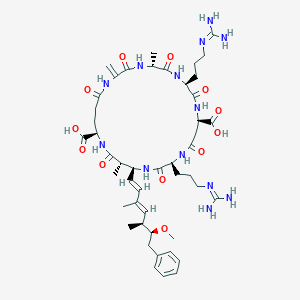
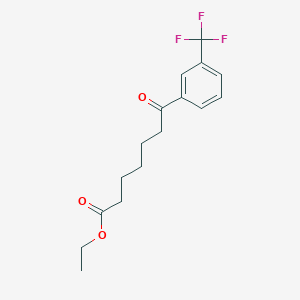
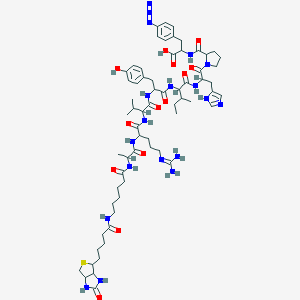
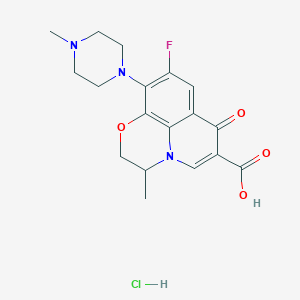
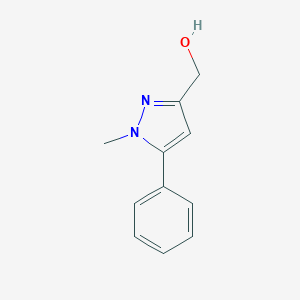
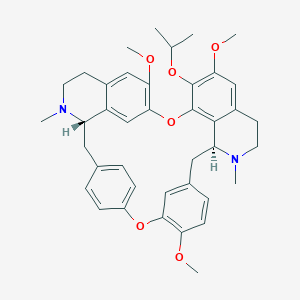
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
